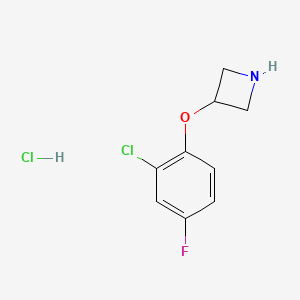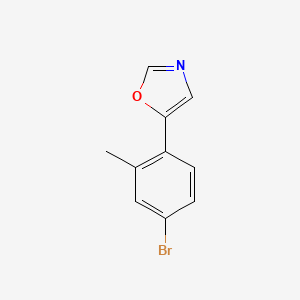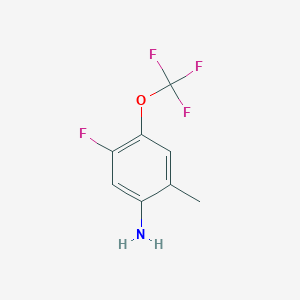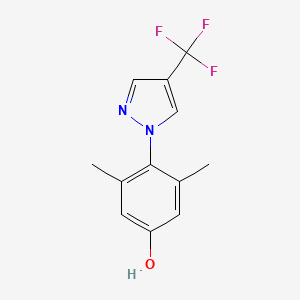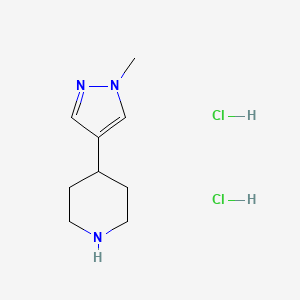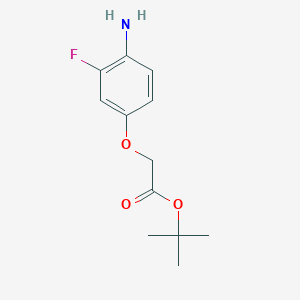
2-(3-Fluorophenyl)ethyl iodide
Vue d'ensemble
Description
“2-(3-Fluorophenyl)ethyl iodide” is a chemical compound with the molecular formula C8H8FI . It is also known by other names such as “2-(4-Fluorophenyl)ethylamine Hydroiodide”, “p-F-PEAI”, “4-Fluoro-phenethylammonium iodide”, “4-Fluorophenylethylammonium Iodide”, and “4-Fluorophenethylamine Hydroiodide” among others .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)ethyl iodide” can be found in databases like PubChem . The exact mass of the compound is 140.063743068 g/mol .
Applications De Recherche Scientifique
Application in Perovskite Solar Cells
- Summary of Application: This compound is used in the development of high-performance perovskite solar cells. Specifically, it is used to grow a low-dimensional perovskite layer atop a 3D perovskite film with excess PbI2. This layer acts as a protective capping layer, protecting the 3D perovskite from moisture .
- Methods of Application: The compound is introduced to grow in situ a low dimensional perovskite layer atop 3D perovskite film with excess PbI2. The resulted perovskite functions as a protective capping layer .
- Results or Outcomes: The application of this compound in perovskite solar cells has resulted in a high power conversion efficiency of 20.54%. Superior device performance and moisture stability are observed with the modified perovskite over the whole stability test period .
Application in Sandmeyer Reaction
- Summary of Application: The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate .
- Methods of Application: The Sandmeyer reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- Results or Outcomes: As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
Application in Radical I/Mg-Exchange Reaction
- Summary of Application: This compound is used in the preparation of primary and secondary dialkylmagnesiums by a radical I/Mg-exchange reaction .
- Methods of Application: The treatment of primary or secondary alkyl iodides with sBu2Mg in toluene (25–40°C, 2–4 h) provided dialkylmagnesiums that underwent various reactions with aldehydes, ketones, acid chlorides or allylic bromides .
- Results or Outcomes: The application of this compound in radical I/Mg-exchange reactions has resulted in the formation of dialkylmagnesiums that underwent various reactions with aldehydes, ketones, acid chlorides or allylic bromides .
Orientations Futures
In terms of future directions, a study mentions the use of a fluorinated aromatic cation, “2-(4-fluorophenyl)ethyl ammonium iodide (FPEAI)”, to grow a low dimensional perovskite layer atop a 3D perovskite film with excess PbI2. This approach was found to enhance the environmental stability of perovskite solar cells . This suggests that “2-(3-Fluorophenyl)ethyl iodide” and similar compounds could have potential applications in the development of solar cells and other photovoltaic technologies.
Propriétés
IUPAC Name |
1-fluoro-3-(2-iodoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQYTWJAEXPABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)ethyl iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)


![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
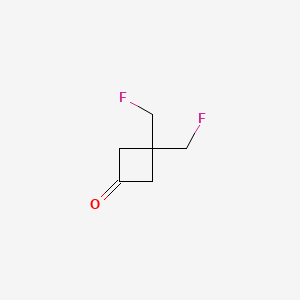
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

